

A Comparative Analysis of the Biological Activities of 2-Nonadecanone and 2-Octadecanone

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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

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A detailed guide for researchers and drug development professionals on the contrasting biological profiles of two long-chain aliphatic ketones, supported by available experimental data and predictive analysis based on structure-activity relationships.

Introduction

Long-chain aliphatic ketones are a diverse class of organic compounds found in various natural sources, from plants to insects. Their unique chemical structures bestow upon them a range of biological activities, making them subjects of interest in fields such as pharmacology, agriculture, and cosmetics. This guide provides a comparative overview of the biological activities of two such ketones: **2-Nonadecanone** (C19) and 2-Octadecanone (C18). While research has begun to elucidate the therapeutic potential of **2-Nonadecanone**, data on 2-Octadecanone remains comparatively scarce. This document summarizes the existing experimental findings for **2-Nonadecanone** and offers a predictive comparison for 2-Octadecanone based on established structure-activity relationships for long-chain ketones.

Quantitative Data on Biological Activities

Direct comparative experimental data for the biological activities of **2-Nonadecanone** and 2-Octadecanone is limited. The following table summarizes the available quantitative and qualitative data for **2-Nonadecanone**. A predictive assessment for 2-Octadecanone, based on

general trends observed in homologous series of aliphatic ketones, is provided for a theoretical comparison.

Biological Activity	2-Nonadecanone (C19)	2-Octadecanone (C18) (Predicted)
Anti-inflammatory Activity	Demonstrated reduction of pro-inflammatory cytokines (TNF- α , IL-1 β) in a dose-dependent manner in rat models[1].	Likely possesses anti-inflammatory properties, though potentially with different potency compared to 2-Nonadecanone. The slightly shorter carbon chain may influence membrane interactions and receptor binding.
Antidepressant-like Activity	Dose-dependently decreased immobility time in the Forced Swim Test (FST) in rats, suggesting an antidepressant effect[1].	May exhibit antidepressant-like activity. The lipophilicity, influenced by the chain length, can affect blood-brain barrier penetration and interaction with neural targets.
Insecticidal/Repellent Activity	Suggested to have insecticidal properties based on studies of similar long-chain ketones[2].	Expected to have insecticidal or repellent properties. The efficacy of long-chain ketones as insect repellents can be chain-length dependent[3].
Cytotoxicity	Data not available.	Expected to have low to moderate cytotoxicity, a common trait for long-chain aliphatic ketones.

Experimental Protocols

To facilitate further research and direct comparison, this section details standardized protocols for assessing the key biological activities discussed.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- Test compounds (**2-Nonadecanone**, 2-Octadecanone) dissolved in DMSO
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- Sodium nitrite (NaNO_2) standard solution
- 96-well plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Add LPS ($1 \mu\text{g/mL}$) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours.
- Supernatant Collection: Collect $50 \mu\text{L}$ of the cell culture supernatant.

- Griess Reaction: Add 50 μ L of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[1][2][4][5][6]}

Materials:

- Cell line of interest (e.g., RAW 264.7)
- Complete culture medium
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a range of concentrations of the test compounds for a specified period (e.g., 24 hours).
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.

- Formazan Solubilization: Remove the medium and add 100-150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
- Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits 50% of cell viability) can be calculated.

In Vivo Antidepressant-like Activity: Forced Swim Test (FST) in Rodents

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents. [\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Rodents (rats or mice)
- Test compounds and vehicle control
- Standard antidepressant drug (e.g., fluoxetine)
- A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

Procedure:

- Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
- Compound Administration: Administer the test compounds, vehicle, or standard drug at a predetermined time before the test.
- Pre-swim Session (for rats): On the first day, place the rat in the water cylinder for 15 minutes.
- Test Session: 24 hours after the pre-swim (for rats) or on the test day (for mice), place the animal in the water cylinder for a 5-6 minute session.

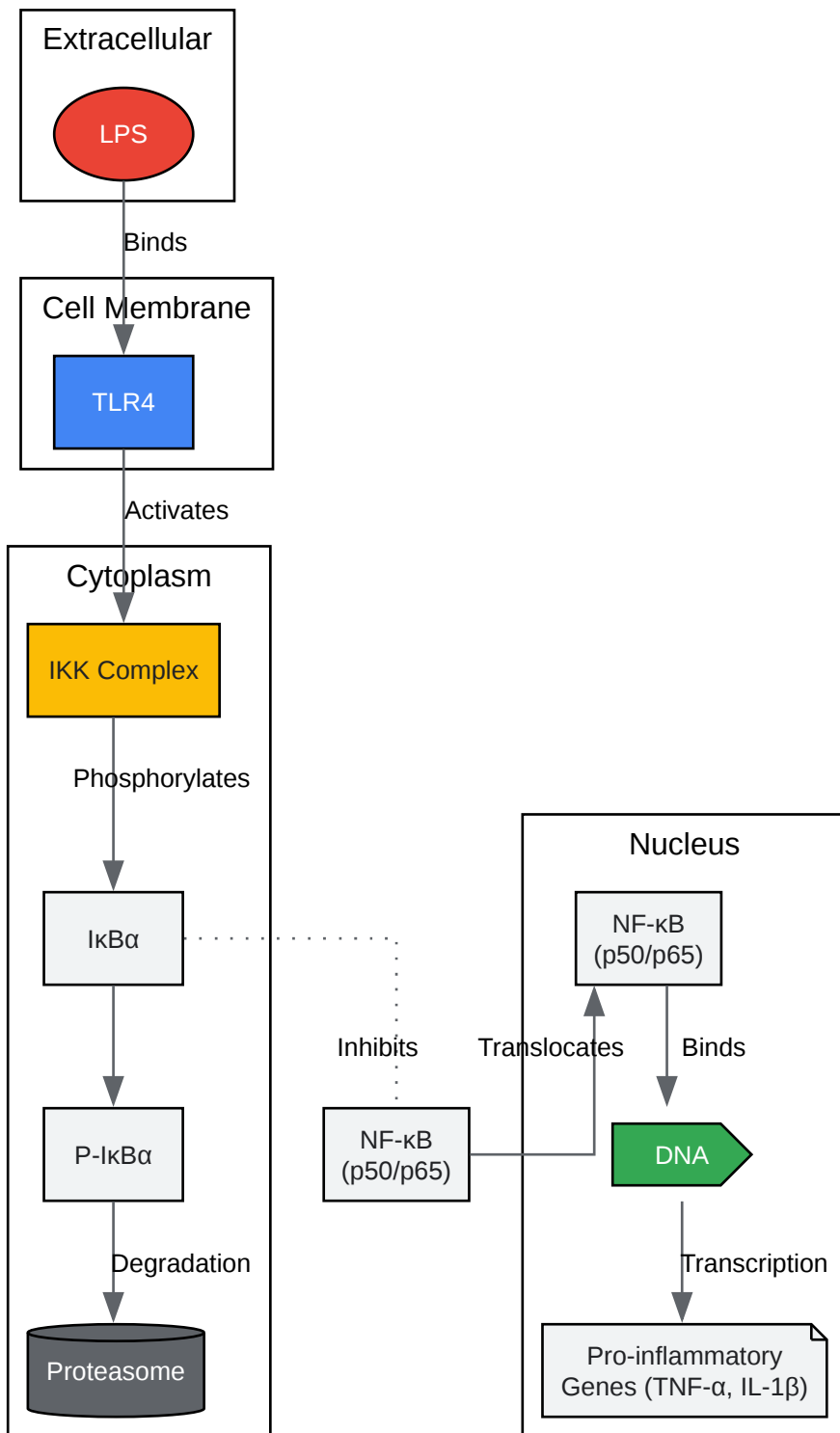
- **Behavioral Scoring:** Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
- **Analysis:** A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Signaling Pathways

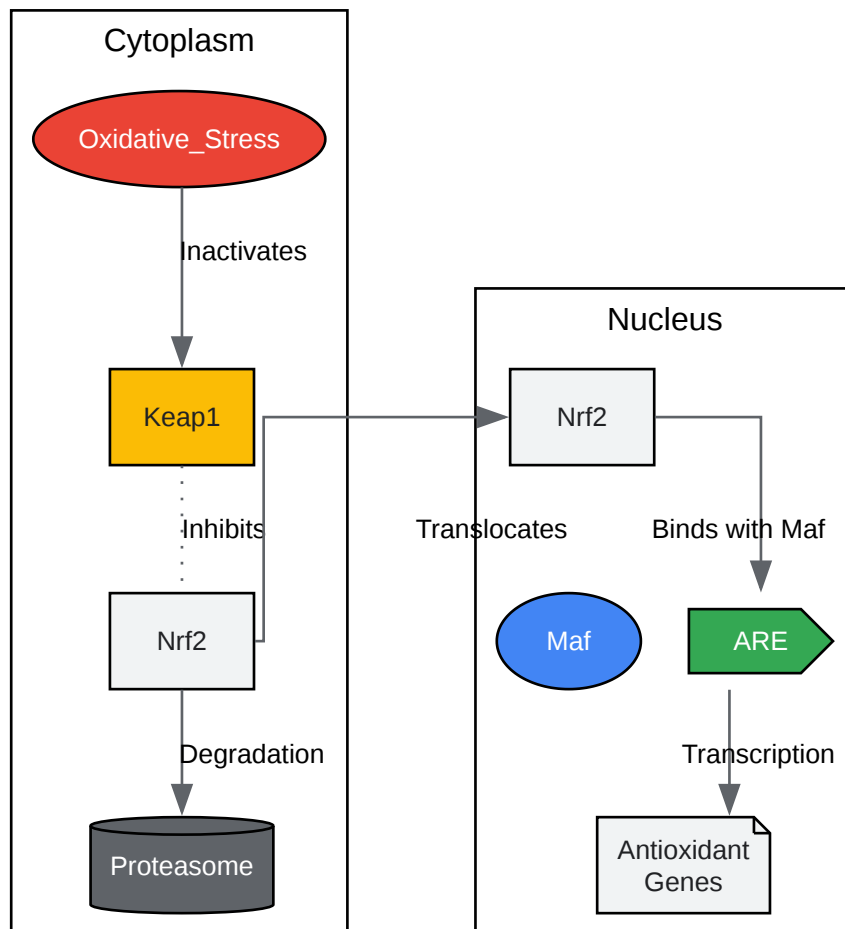
The biological activities of **2-Nonadecanone** appear to be mediated, at least in part, through the modulation of key inflammatory and antioxidant signaling pathways. While the specific pathways for 2-Octadecanone have not been elucidated, it is plausible that as a structurally similar long-chain ketone, it may interact with similar cellular targets.

NF-κB Signaling Pathway

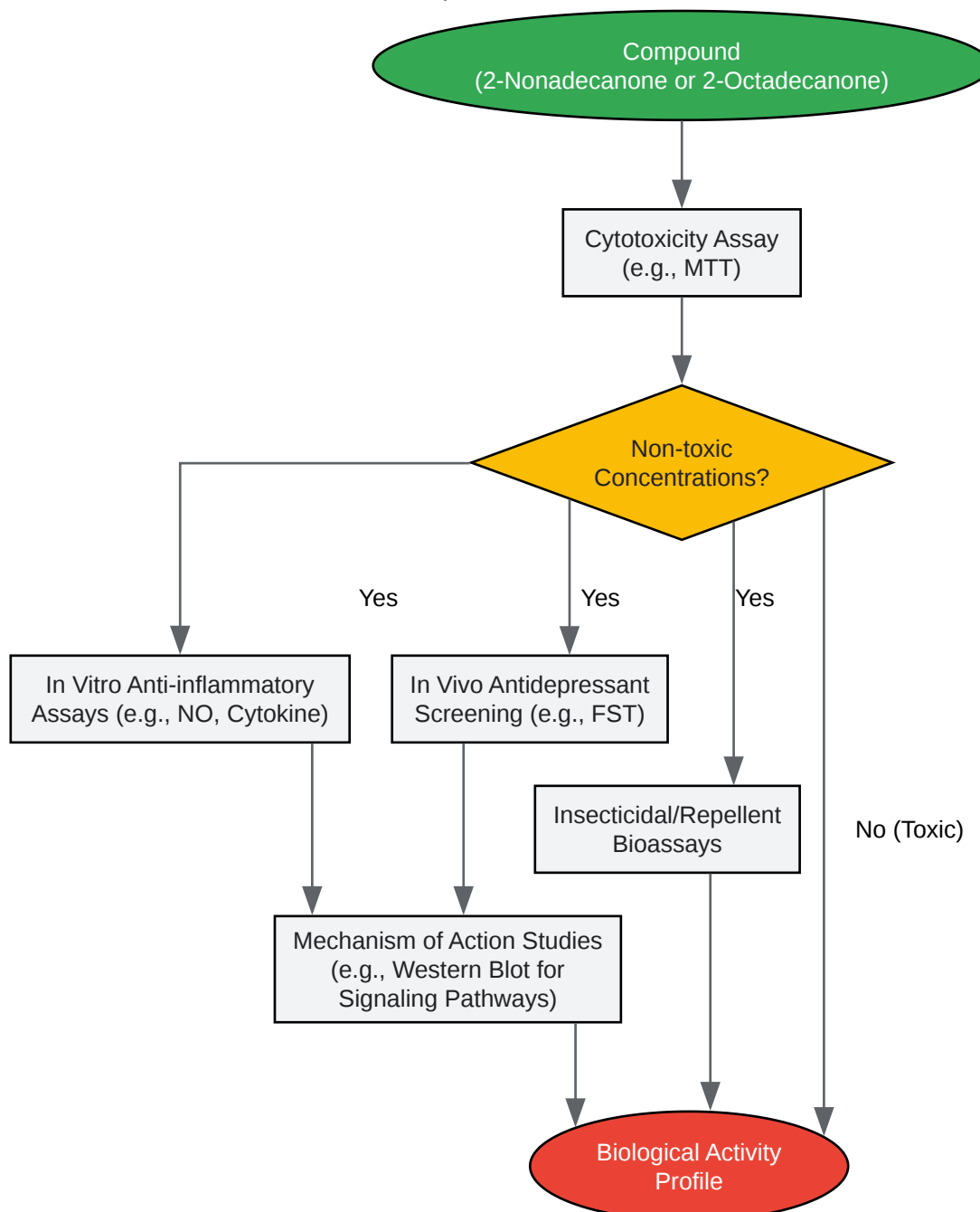
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.^{[1][3][7][12][13][14][15][16]} In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. The anti-inflammatory effect of **2-Nonadecanone** is likely due to its ability to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.

NF- κ B Signaling Pathway

Nrf2 Signaling Pathway



General Experimental Workflow



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